molecular formula C6H14N2O B13568183 (R)-2-Amino-N-ethylbutanamide

(R)-2-Amino-N-ethylbutanamide

Cat. No.: B13568183
M. Wt: 130.19 g/mol
InChI Key: PUUMKAKVWBYGDZ-RXMQYKEDSA-N
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Description

(R)-2-Amino-N-ethylbutanamide is a chiral amide featuring a four-carbon backbone (butanamide) with an amino group (-NH₂) at the second carbon and an ethyl group (-CH₂CH₃) attached to the nitrogen atom. The "R" designation indicates the stereochemical configuration of the chiral center at the second carbon. This compound is part of a broader class of amino-substituted amides, which are frequently employed as intermediates in pharmaceutical synthesis due to their ability to modulate biological activity through stereochemical and substituent variations .

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

(2R)-2-amino-N-ethylbutanamide

InChI

InChI=1S/C6H14N2O/c1-3-5(7)6(9)8-4-2/h5H,3-4,7H2,1-2H3,(H,8,9)/t5-/m1/s1

InChI Key

PUUMKAKVWBYGDZ-RXMQYKEDSA-N

Isomeric SMILES

CC[C@H](C(=O)NCC)N

Canonical SMILES

CCC(C(=O)NCC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-N-ethylbutanamide typically involves the use of chiral resolution techniques or asymmetric synthesis. One common method is the reduction of a precursor compound, such as a chiral amide or ester, using a reducing agent like sodium borohydride in the presence of a chiral catalyst . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

For industrial production, the synthesis of ®-2-Amino-N-ethylbutanamide may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-N-ethylbutanamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may use agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: N-alkylated derivatives.

Scientific Research Applications

®-2-Amino-N-ethylbutanamide has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which ®-2-Amino-N-ethylbutanamide exerts its effects involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing substrate binding. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and physicochemical properties of (R)-2-Amino-N-ethylbutanamide and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents/Features Applications/Notes
This compound C₆H₁₄N₂O 130.19 Not explicitly provided Ethyl group (-CH₂CH₃) at N; R-configuration at C2 Likely intermediate in chiral synthesis
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide C₁₃H₂₀N₂O 220.31 49214-88 Benzyl (-CH₂C₆H₅) at N; 3,3-dimethyl at C3 Pharmaceutical intermediate; higher lipophilicity
Ethyl (R)-2-amino-3,3-dimethylbutanoate C₈H₁₇NO₂ 159.23 253178-21-1 Ethyl ester (-COOCH₂CH₃); 3,3-dimethyl at C3 Ester precursor for amidation; 52% synthetic yield
(R)-2-amino-N,3-dimethylbutanamide hydrochloride C₆H₁₅ClN₂O 178.65 202825-94-3 Methyl (-CH₃) at N and C3; hydrochloride salt Enhanced water solubility due to salt form
(2S)-2-(Acetylamino)-N-methyl-4-[(R)-methylsulfinyl]butanamide C₈H₁₆N₂O₃S 220.29 Not provided Acetylated amino; sulfinyl (-SOCH₃) at C4 Potential redox-sensitive drug candidate
(S)-2-Amino-N-((R)-1-benzylpyrrolidin-3-yl)-N-isopropyl-3-methylbutanamide C₂₀H₃₂N₄O 317.47 1401668-93-6 Branched pyrrolidinyl and isopropyl groups Complex pharmacokinetics; used in targeted therapies

Key Comparative Insights

Stereochemical Impact
  • Enantiomeric Differences: The (S)-enantiomer of 2-Amino-N-ethylbutanamide () is listed as discontinued, suggesting that the (R)-form may offer superior stability or biological relevance. Stereochemistry significantly influences receptor binding; for example, (R)-configured compounds often exhibit distinct activity profiles compared to (S)-counterparts in chiral environments .
Substituent Effects
  • Lipophilicity and Solubility: The benzyl-substituted analogue (CAS 49214-88) has a higher molecular weight (220.31 g/mol) and increased lipophilicity due to the aromatic ring, which may enhance membrane permeability but reduce aqueous solubility. In contrast, the hydrochloride salt (CAS 202825-94-3) improves water solubility, favoring formulations for intravenous delivery .
  • Functional Group Reactivity: The ethyl ester variant (CAS 253178-21-1) is more prone to hydrolysis than amides, making it a transient intermediate in synthesis.

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